molecular formula C98H126N20O31 B10821309 [Leu15]-Gastrin I (human)

[Leu15]-Gastrin I (human)

Numéro de catalogue: B10821309
Poids moléculaire: 2080.2 g/mol
Clé InChI: CMVMLPDUAGUTOC-FPBFVHJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[Leu15]-Gastrin I (human): is a synthetic peptide analog of the naturally occurring hormone gastrin. This compound is characterized by the substitution of leucine for methionine at the 15th position in the amino acid sequence. The modification enhances the stability of the peptide in aqueous solutions, as methionine is prone to oxidation, which can lead to a loss of biological activity . The empirical formula of [Leu15]-Gastrin I (human) is C98H126N20O31, and it has a molecular weight of 2080.16 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [Leu15]-Gastrin I (human) involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated by coupling reactions, typically facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of [Leu15]-Gastrin I (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its biological applications .

Analyse Des Réactions Chimiques

Types of Reactions: [Leu15]-Gastrin I (human) primarily undergoes hydrolysis and oxidation reactions. The peptide bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can occur at specific amino acid residues, such as tryptophan and tyrosine, under oxidative stress conditions .

Common Reagents and Conditions:

Major Products Formed:

Mécanisme D'action

[Leu15]-Gastrin I (human) exerts its effects by binding to G-protein-coupled receptors, specifically the cholecystokinin (CCK) and CCK-B receptors. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The primary pathways involved include the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), respectively .

Comparaison Avec Des Composés Similaires

Uniqueness: The primary uniqueness of [Leu15]-Gastrin I (human) lies in its enhanced stability due to the substitution of leucine for methionine. This modification prevents oxidation and maintains the biological activity of the peptide, making it a more reliable tool for research and potential therapeutic applications .

Activité Biologique

[Leu15]-Gastrin I is a modified form of the peptide hormone gastrin, which plays a critical role in gastrointestinal physiology. This compound is particularly noted for its interaction with the cholecystokinin B receptor (CCK-BR), influencing various biological activities, including insulin secretion and gastric acid production. This article explores the biological activity of [Leu15]-Gastrin I, supported by research findings, data tables, and case studies.

  • Molecular Formula : C98H126N20O31
  • Molecular Weight : 2080.16 g/mol
  • CAS Number : 39024-57-2

[Leu15]-Gastrin I exerts its biological effects primarily through the activation of G-protein-coupled receptors, specifically the CCK-B receptor. This receptor is expressed in various tissues, including the pancreas and gastrointestinal tract, where it mediates several physiological processes such as:

  • Stimulation of gastric acid secretion.
  • Modulation of pancreatic function.
  • Regulation of insulin secretion from pancreatic beta cells.

Insulin Secretion

Recent studies have highlighted the role of gastrin in enhancing insulin secretion from human pancreatic islets. In a study involving isolated human islets treated with gastrin, significant increases in the expression of insulin and other key hormones were observed:

Parameter Control (0 nmol/L) Gastrin Treatment (100 nmol/L)
Insulin Expression (fold change)1.02.0
Glucagon Expression (fold change)1.01.4
Somatostatin Expression (fold change)1.01.8

The results indicated a direct correlation between the levels of hemoglobin A1c (HbA1c) and the expression changes induced by gastrin, suggesting potential therapeutic implications for diabetic patients .

Gastric Acid Secretion

Gastrin is well-known for its role in stimulating gastric acid secretion. [Leu15]-Gastrin I retains this function, promoting acid secretion via CCK-BR activation. This activity is crucial for digestion and absorption processes in the gastrointestinal tract.

Case Study 1: Gastrin and Diabetes Management

A clinical study investigated the effects of gastrin on individuals with varying HbA1c levels. The findings demonstrated that gastrin significantly increased insulin production in islets from donors with higher HbA1c levels but had negligible effects on those with lower levels. This suggests that [Leu15]-Gastrin I may be beneficial in managing diabetes by enhancing beta-cell function in at-risk populations .

Case Study 2: Gastric Cancer Correlation

Research has also indicated that elevated levels of gastrin are associated with gastric cancer progression. Long-term administration of proton pump inhibitors can lead to hypergastrinemia, which may promote tumor growth due to increased stimulation of CCK-BR pathways .

Propriétés

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVMLPDUAGUTOC-FPBFVHJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H126N20O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2080.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39024-57-2
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.